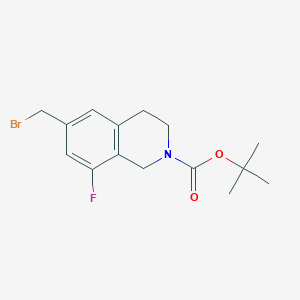
Tert-butyl 6-(bromomethyl)-8-fluoro-3,4-dihydroisoquinoline-2(1h)-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-bromomethyl-8-fluoro-3,4-dihydro-1H-isoquinoline-2-carboxylic acid tert-butyl ester is a synthetic organic compound that belongs to the class of isoquinoline derivatives. This compound is characterized by the presence of a bromomethyl group at the 6th position, a fluorine atom at the 8th position, and a tert-butyl ester group at the 2nd position of the isoquinoline ring. Isoquinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry and drug development.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-bromomethyl-8-fluoro-3,4-dihydro-1H-isoquinoline-2-carboxylic acid tert-butyl ester typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Isoquinoline Core: The isoquinoline core can be synthesized through a Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine in the presence of an acid catalyst to form the isoquinoline ring.
Introduction of the Bromomethyl Group: The bromomethyl group can be introduced through a bromination reaction using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN).
Fluorination: The fluorine atom can be introduced using a fluorinating agent such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Esterification: The carboxylic acid group can be esterified using tert-butyl alcohol and a dehydrating agent such as dicyclohexylcarbodiimide (DCC) to form the tert-butyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
6-bromomethyl-8-fluoro-3,4-dihydro-1H-isoquinoline-2-carboxylic acid tert-butyl ester can undergo various chemical reactions, including:
Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can undergo oxidation reactions to form corresponding oxo derivatives or reduction reactions to form reduced isoquinoline derivatives.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to form the corresponding carboxylic acid.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide (NaN3), potassium thiocyanate (KSCN), or sodium methoxide (NaOMe) can be used in substitution reactions.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed.
Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid (HCl), while basic hydrolysis can be carried out using sodium hydroxide (NaOH).
Major Products Formed
Substitution Products: Depending on the nucleophile used, various substituted isoquinoline derivatives can be formed.
Oxidation Products: Oxidation can yield oxo derivatives of the isoquinoline ring.
Reduction Products: Reduction can produce reduced isoquinoline derivatives.
Hydrolysis Products: Hydrolysis of the ester group results in the formation of the corresponding carboxylic acid.
科学研究应用
6-bromomethyl-8-fluoro-3,4-dihydro-1H-isoquinoline-2-carboxylic acid tert-butyl ester has several scientific research applications, including:
Medicinal Chemistry: This compound can be used as a building block for the synthesis of potential drug candidates targeting various diseases such as cancer, neurological disorders, and infectious diseases.
Biological Studies: It can be used in biological assays to study its effects on cellular processes and molecular targets.
Chemical Biology: The compound can be employed in chemical biology research to investigate its interactions with biomolecules and its potential as a chemical probe.
Material Science: It can be used in the development of novel materials with specific properties for applications in electronics, photonics, and catalysis.
作用机制
The mechanism of action of 6-bromomethyl-8-fluoro-3,4-dihydro-1H-isoquinoline-2-carboxylic acid tert-butyl ester depends on its specific molecular targets and pathways. In general, isoquinoline derivatives can interact with various enzymes, receptors, and ion channels, modulating their activity and leading to specific biological effects. The bromomethyl and fluorine substituents can enhance the compound’s binding affinity and selectivity towards its targets.
相似化合物的比较
Similar Compounds
6-bromomethyl-3,4-dihydro-1H-isoquinoline-2-carboxylic acid tert-butyl ester: Lacks the fluorine atom at the 8th position.
8-fluoro-3,4-dihydro-1H-isoquinoline-2-carboxylic acid tert-butyl ester: Lacks the bromomethyl group at the 6th position.
6-bromomethyl-8-fluoro-1H-isoquinoline-2-carboxylic acid tert-butyl ester: Lacks the dihydro functionality at the 3,4 positions.
Uniqueness
The presence of both bromomethyl and fluorine substituents in 6-bromomethyl-8-fluoro-3,4-dihydro-1H-isoquinoline-2-carboxylic acid tert-butyl ester imparts unique chemical and biological properties. The bromomethyl group can participate in various substitution reactions, while the fluorine atom can enhance the compound’s stability, lipophilicity, and binding affinity to molecular targets. These features make this compound a valuable scaffold for the development of novel therapeutic agents and chemical probes.
属性
分子式 |
C15H19BrFNO2 |
|---|---|
分子量 |
344.22 g/mol |
IUPAC 名称 |
tert-butyl 6-(bromomethyl)-8-fluoro-3,4-dihydro-1H-isoquinoline-2-carboxylate |
InChI |
InChI=1S/C15H19BrFNO2/c1-15(2,3)20-14(19)18-5-4-11-6-10(8-16)7-13(17)12(11)9-18/h6-7H,4-5,8-9H2,1-3H3 |
InChI 键 |
GJDBRLQMASBIEC-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)OC(=O)N1CCC2=C(C1)C(=CC(=C2)CBr)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


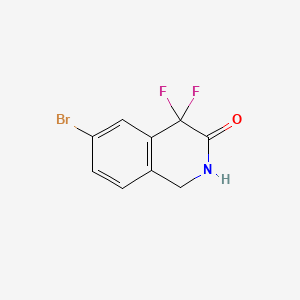
![Methyl 2-[tert-butoxycarbonyl(methyl)amino]-2-cyclopropyl-acetate](/img/structure/B13897776.png)
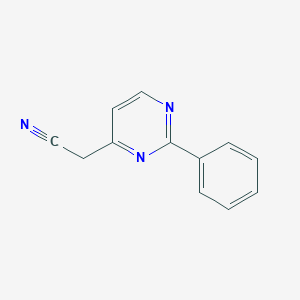
![3-Amino-4-methoxythieno[2,3-b]pyridine-2-carboxamide](/img/structure/B13897783.png)
![5-Amino-2-[[2-[(2-aminoacetyl)amino]acetyl]amino]-5-oxopentanoic acid](/img/structure/B13897791.png)
![2-[2-(2-Cyclohexylethylamino)ethylamino]acetic acid](/img/structure/B13897794.png)
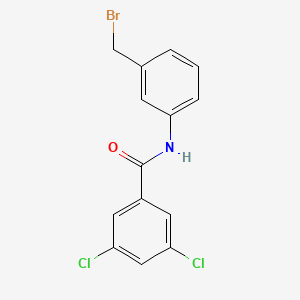
![2-Amino-9-{2-deoxy-5-O-[hydroxy(phosphonooxy)phosphoryl]pentofuranosyl}-3,9-dihydro-6H-purin-6-one](/img/structure/B13897806.png)
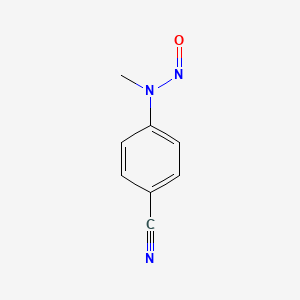
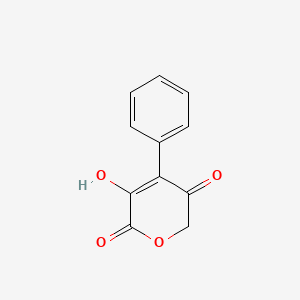
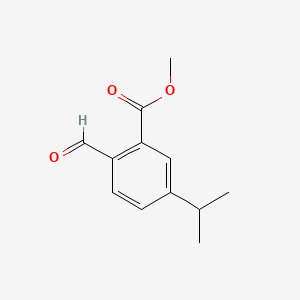

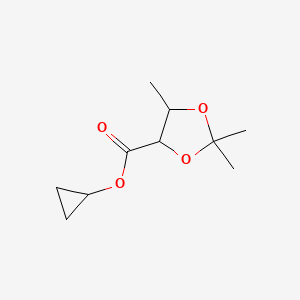
![tert-butyl N-[(3S,4S)-4-methylpyrrolidin-3-yl]carbamate;hemi(oxalic acid)](/img/structure/B13897842.png)
